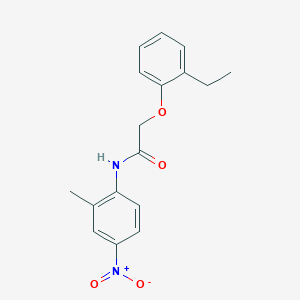![molecular formula C15H20LiNO4 B5123125 lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)
lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate, also known as LiMBP, is a lithium salt compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
Lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate exerts its therapeutic effects through multiple mechanisms. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 leads to increased levels of beta-catenin, a protein that regulates gene expression and neuronal survival. This compound also regulates the activity of various neurotransmitters, including serotonin, dopamine, and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased neuronal survival and differentiation, regulation of neurotransmitter activity, and inhibition of GSK-3. It has also been shown to regulate the levels of various proteins involved in neuronal function and survival, including Bcl-2 and Bax.
Vorteile Und Einschränkungen Für Laborexperimente
Lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate has several advantages for lab experiments, including its ability to promote neuronal survival and differentiation, its regulation of neurotransmitter activity, and its inhibition of GSK-3. However, this compound also has limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
Future research on lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate should focus on its potential therapeutic applications in various neurological and psychiatric disorders, including bipolar disorder, depression, and Alzheimer's disease. Research should also focus on identifying the optimal dosage and administration route for this compound and on developing more efficient synthesis methods for the compound. Additionally, research should investigate the potential side effects and toxicity of this compound at high concentrations.
Synthesemethoden
Lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate can be synthesized by reacting 3-amino-1-propanol with 4-(3-methylbutoxy)benzoyl chloride in the presence of lithium hydroxide. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including bipolar disorder, depression, and Alzheimer's disease. Research has shown that this compound has neuroprotective effects and can promote neuronal survival and differentiation.
Eigenschaften
IUPAC Name |
lithium;3-[[4-(3-methylbutoxy)benzoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.Li/c1-11(2)8-10-20-13-5-3-12(4-6-13)15(19)16-9-7-14(17)18;/h3-6,11H,7-10H2,1-2H3,(H,16,19)(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOSTSLECRNFQS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)CCOC1=CC=C(C=C1)C(=O)NCCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dichlorophenyl)-3-[(3,5-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5123055.png)
![2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123061.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide](/img/structure/B5123068.png)


![3-allyl-5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5123083.png)
![4-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5123088.png)

![1-allyl-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123092.png)
![4-(4-ethylphenyl)-2-[2-nitro-5-(1-piperidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5123097.png)
![6-methyl-5-{5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5123099.png)
![((2S)-1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5123105.png)
![ethyl 2-(acetylamino)-6-bromo-7-[3-(cyclohexylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B5123111.png)
